molecular formula C23H18FNO4 B4013773 4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone

4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone

Cat. No.: B4013773
M. Wt: 391.4 g/mol
InChI Key: HJXLQGIZRBDKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone, also known as SR9011, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields.

Scientific Research Applications

Synthesis and Evaluation of Antibacterial and Antifungal Activities

Compounds structurally related to 4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone, like 4-thiazolidinones and 2-azetidinones derivatives from chalcone, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These studies highlight the potential of such compounds in developing novel antimicrobial agents, showcasing significant efficacy against Gram-positive and Gram-negative bacteria, as well as fungal species (Patel & Patel, 2017).

Anti-Inflammatory Pharmaceuticals

A novel series of hybrids incorporating aspirin, bearing both nitric oxide (NO) and hydrogen sulfide (H2S)-releasing moieties, have been developed. These compounds, referred to as NOSH compounds, exhibit cell growth inhibitory properties in various human cancer cell lines and demonstrate anti-inflammatory properties comparable to aspirin. This innovative approach to drug design could lead to a new class of anti-inflammatory pharmaceuticals (Kodela, Chattopadhyay, & Kashfi, 2012).

Endocrine-Disrupting Activity of UV Filters

The metabolism of benzophenone-3 (BP-3), a common UV filter, by rat and human liver microsomes has been studied, including its effects on endocrine-disrupting activity. Metabolites of BP-3 exhibit varying degrees of estrogenic and anti-androgenic activities, highlighting the importance of understanding the metabolic pathways of such compounds to assess their safety and potential environmental impacts (Watanabe et al., 2015).

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c1-14-4-2-3-5-18(14)29-22-21(15-6-11-19-20(12-15)28-13-27-19)25(23(22)26)17-9-7-16(24)8-10-17/h2-12,21-22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXLQGIZRBDKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone
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4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone
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4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone
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4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone
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4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone
Reactant of Route 6
4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenoxy)-2-azetidinone

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